molecular formula C17H20N2OS B14942362 2-[(2-aminophenyl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

2-[(2-aminophenyl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B14942362
M. Wt: 300.4 g/mol
InChI Key: UQIRGCBXLVOHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-aminophenyl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group, a sulfanyl group, and a trimethylphenyl group attached to an acetamide backbone.

Preparation Methods

The synthesis of 2-[(2-aminophenyl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-aminophenylthiol with 2,4,6-trimethylphenylacetyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-[(2-aminophenyl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Research has indicated its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(2-aminophenyl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C17H20N2OS/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-21-15-7-5-4-6-14(15)18/h4-9H,10,18H2,1-3H3,(H,19,20)

InChI Key

UQIRGCBXLVOHGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CC=CC=C2N)C

Origin of Product

United States

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